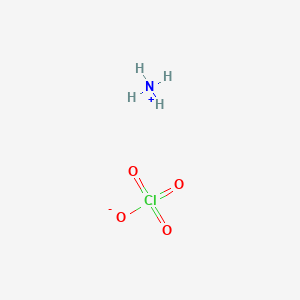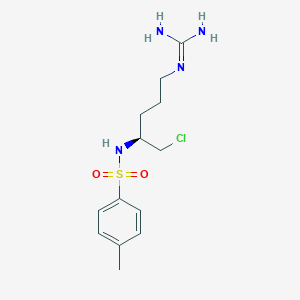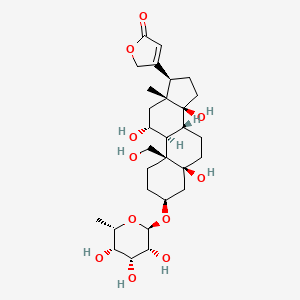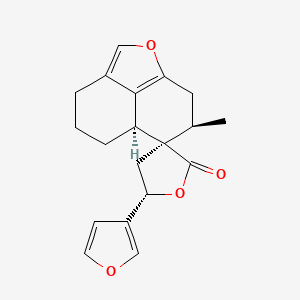
Fosamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fosamine is a phosphonic ester.
Aplicaciones Científicas De Investigación
Inhibition of Plant Growth
Fosamine has been studied for its effectiveness in inhibiting the growth of various plant species. For instance, Fosamine acted as a chemical inhibitor of shoot growth in honey mesquite (Prosopis juliflora var. glandulosa) for up to three years following application (Morey & Dahl, 1980). This inhibition was attributed to a general cessation of nuclear activity in apical meristems and vascular cambia of the species.
Impact on Invasive Shrubs
Fosamine ammonium (Krenite®) was found to be highly effective in controlling the invasive shrub Rhamnus cathartica, with a 95% mortality rate. However, this study also noted potential significant non-target impacts on other plant species, particularly forbs (Schuster et al., 2020).
Absorption and Translocation in Plants
Research on multiflora rose (Rosa multiflora) showed that Fosamine is primarily absorbed through leaves, and its absorption and translocation patterns can vary depending on the application method and plant species. This highlights its systemic action in plants (Mann et al., 1986).
Environmental Effects of Fosamine
Studies have also focused on the environmental fate and impact of Fosamine. It was found to be not very persistent in soil, with a relatively short half-life. Importantly, it is strongly adsorbed in many soil types and not readily leached, suggesting minimal environmental mobility (Ghassemi et al., 1982).
Minimal Impact on Soil Microbial Activity
An investigation into the effect of Fosamine ammonium on soil bacteria under laboratory conditions found no significant impact on soil-nitrifying processes or the population and species of soil bacteria and fungi (Han & Krause, 1979).
Absorption and Translocation in Other Plants
Research on field horsetail (Equisetum arvense) revealed insights into the absorption, translocation, and exudation of Fosamine. The study emphasized its movement to areas of meristematic activity, such as shoot and rhizome apices (Coupland & Peabody, 1981).
Control of Field Bindweed
Fosamine was compared with other herbicides for controlling field bindweed (Convolvulus arvensis). It demonstrated moderate effectiveness, with varying results depending on the timing of application and environmental conditions (Wiese & Lavake, 1986).
Propiedades
Número CAS |
59682-52-9 |
|---|---|
Nombre del producto |
Fosamine |
Fórmula molecular |
C3H8NO4P |
Peso molecular |
153.07 g/mol |
Nombre IUPAC |
carbamoyl(ethoxy)phosphinic acid |
InChI |
InChI=1S/C3H8NO4P/c1-2-8-9(6,7)3(4)5/h2H2,1H3,(H2,4,5)(H,6,7) |
Clave InChI |
UCHDFLNGIZUADY-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(C(=O)N)O |
SMILES canónico |
CCOP(=O)(C(=O)N)O |
Color/Form |
COLORLESS CRYSTALLINE SOLID WHITE CRYSTALLINE SOLID |
Densidad |
1.33 |
melting_point |
175 °C |
Otros números CAS |
59682-52-9 25954-13-6 |
Números CAS relacionados |
25954-13-6 (mono-ammonium salt) |
Vida útil |
AQUEOUS FORMULATIONS AND DILUTED SPRAYS ARE STABLE, BUT IT DECOMP IN ACID MEDIA IN DILUTE SOLN (5 MG/L) ... . Stable in neutral and alkaline media. |
Solubilidad |
@ 25 °C: 1.79 KG/KG WATER, 300 MG/KG ACETONE, 400 MG/KG BENZENE, 12 G/KG ETHANOL, 1.4 G/KG DIMETHYLFORMAMIDE, 158 G/KG METHANOL, 200 MG/KG HEXANE SLIGHTLY SOL IN MOST COMMON ORGANIC SOLVENTS 0.04 g/kg chloroform at 25 °C |
Sinónimos |
ammonium ethyl carbamoylphosphonate DPX-1108 DuPont Krenite Brush Control Agent fosamine fosamine ammonium fosamine monoammonium salt fosamine monolithium salt fosamine monosodium salt fosamine zinc (2:1) salt fosamine-ammonium |
Presión de vapor |
0.53 mPa @ 25 °C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R)-5-[(1R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol](/img/structure/B1201954.png)







![N-[3-(trifluoromethyl)phenyl]-4-quinazolinamine](/img/structure/B1201970.png)



![1-(3-Pyridinylmethyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B1201974.png)